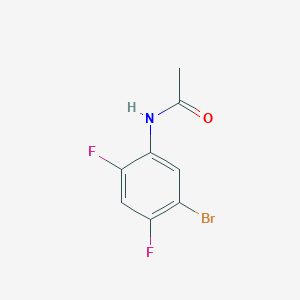

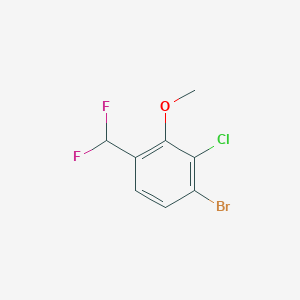

N-(5-bromo-2,4-difluoro-phenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "N-(5-bromo-2,4-difluoro-phenyl)acetamide" is not directly studied in the provided papers. However, similar compounds with acetamide groups have been synthesized and characterized, indicating a general interest in the chemical properties and potential biological activities of acetamide derivatives. For instance, N-substituted acetamides have been synthesized and evaluated for antimicrobial and hemolytic activities , and their molecular structures have been analyzed using various spectroscopic techniques . These studies contribute to the broader understanding of acetamide compounds, which may provide insights into the properties of "N-(5-bromo-2,4-difluoro-phenyl)acetamide".

Synthesis Analysis

The synthesis of acetamide derivatives typically involves multiple steps, starting from basic aromatic compounds or acids, which are then converted into esters, hydrazides, and further cyclized or reacted with other reagents to obtain the desired acetamide derivative . For example, the synthesis of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2"-sulfanyl acetamide was carried out in three phases, involving esterification, hydrazide formation, and cyclization, followed by a reaction with N-substituted-2-bromoacetamides . These methods could potentially be adapted for the synthesis of "N-(5-bromo-2,4-difluoro-phenyl)acetamide".

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often confirmed using spectral techniques such as NMR, IR, and sometimes X-ray diffraction analysis . For instance

Aplicaciones Científicas De Investigación

Synthesis and Biological Screening

- A study by Gul et al. (2017) explored the synthesis of 2,5-disubstituted 1,3,4-oxadiazole compounds, which exhibit antimicrobial and hemolytic activities. These compounds were synthesized using a multi-step process involving aryl/aralkyl organic acids, ultimately creating 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides with antimicrobial properties against selected microbes (Gul et al., 2017).

Structural and Molecular Analysis

- Research by Gouda et al. (2022) on N-(4-((3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)selanyl)phenyl)acetamide revealed insights into the compound’s structure, noncovalent interactions, and energy framework using X-ray diffraction, Hirshfeld surface analysis, and density functional theory (DFT) calculations (Gouda et al., 2022).

Crystallography and Powder Diffraction Data

- Boechat et al. (2011) and Hazra et al. (2014) investigated the crystal structures and intermolecular interactions of N-substituted acetamides, providing insights into their 3-D arrays and molecular packing stabilized by hydrogen bonds and other interactions (Boechat et al., 2011); (Hazra et al., 2014).

Microwave-Assisted Synthesis and Biological Assessment

- A study by Ghazzali et al. (2012) on the microwave-assisted synthesis of N-substituted acetamide derivatives revealed their characterization and antimicrobial activities against bacterial strains and fungal species, contributing to the understanding of their biological properties (Ghazzali et al., 2012).

Agricultural Applications

- Research by Tseng & Li (1984) and Esbroeck & Baron (1990) demonstrated the use of mefluidide, a derivative of N-(2,4-dimethyl-5-([trifluoromethyl] sulfonyl)amino]phenyl)acetamide, in protecting crop plants from chilling injury and enhancing forage quality in temperate grass species (Tseng & Li, 1984); (Esbroeck & Baron, 1990).

Propiedades

IUPAC Name |

N-(5-bromo-2,4-difluorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF2NO/c1-4(13)12-8-2-5(9)6(10)3-7(8)11/h2-3H,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWULFIANJXYETL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1F)F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-bromo-2,4-difluoro-phenyl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3017400.png)

![2-[(3-cyclopropyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N,N-bis(propan-2-yl)propanamide](/img/structure/B3017413.png)

![2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B3017422.png)